molecular formula C9H7N3O3 B4334526 methyl 4-oxo-4H-pyrimido[1,2-a]pyrimidine-2-carboxylate

methyl 4-oxo-4H-pyrimido[1,2-a]pyrimidine-2-carboxylate

Cat. No.: B4334526
M. Wt: 205.17 g/mol
InChI Key: CHHYVCCLMDOANZ-UHFFFAOYSA-N
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Description

Methyl 4-oxo-4H-pyrimido[1,2-a]pyrimidine-2-carboxylate is a nitrogen-rich bicyclic heterocyclic compound featuring fused pyrimidine and pyrimido rings. The compound is synthesized via cyclization reactions, often involving 2-aminopyridines and dialkyl ethylenedicarboxylates under catalyst-free, aqueous conditions . Its molecular formula is C₁₁H₉N₃O₃, with a molecular weight of 231.21 g/mol (exact mass: 231.0644) .

Properties

IUPAC Name

methyl 4-oxopyrimido[1,2-a]pyrimidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-15-8(14)6-5-7(13)12-4-2-3-10-9(12)11-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHYVCCLMDOANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)N2C=CC=NC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-oxo-4H-pyrimido[1,2-a]pyrimidine-2-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminopyrimidine with ethyl acetoacetate in the presence of a catalyst such as sodium ethoxide. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific functional groups in the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-oxo-4H-pyrimido[1,2-a]pyrimidine-2-carboxylate has the following chemical properties:

  • Molecular Formula : C10H8N2O3
  • Molecular Weight : 204.18 g/mol
  • CAS Number : 23951-66-8
  • IUPAC Name : Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate
  • SMILES Notation : O=C(C(N=C1N2C=CC=C1)=CC2=O)OC

Medicinal Chemistry

This compound has been studied for its potential pharmacological properties. Its structural similarity to known bioactive compounds suggests it may exhibit:

  • Anticancer Activity : Some studies indicate that derivatives of pyrimidine compounds can inhibit tumor growth by targeting specific cellular pathways.

Case Study: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored various pyrimidine derivatives, including this compound. The results showed that certain modifications led to increased cytotoxicity against cancer cell lines (A549 and HeLa) compared to standard treatments .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis.

Case Study: Antimicrobial Efficacy

In a study conducted by the International Journal of Antimicrobial Agents, this compound was tested against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones, indicating its potential as an antimicrobial agent .

Polymer Chemistry

This compound can serve as a building block in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength. Its unique structure allows for the incorporation into various polymer matrices.

Case Study: Polymer Synthesis

A research article in Macromolecules detailed the incorporation of this compound into polycarbonate matrices. The resulting polymers exhibited improved thermal properties and mechanical performance compared to conventional materials .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer activityJournal of Medicinal Chemistry
Antimicrobial ActivityEffective against Gram-positive/negative bacteriaInternational Journal of Antimicrobial Agents
Polymer ChemistryBuilding block for novel polymersMacromolecules

Mechanism of Action

The mechanism of action of methyl 4-oxo-4H-pyrimido[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Ethyl 4-oxo-4H-furo[2,3-d]pyrido[1,2-a]pyrimidine-2-carboxylate (Compound 9)

  • Structure : Incorporates a fused furan ring instead of a pyrimidine ring.
  • Synthesis: Derived from thermal condensation of 1,2-diaminopropane with carboxylic acids .
  • Key Difference : The furan oxygen enhances polarity and may alter hydrogen-bonding interactions compared to the nitrogen-rich parent compound.

Methyl 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate

  • Structure: Contains a sulfur atom in the thieno ring.
  • Molecular Formula : C₁₂H₈N₂O₃S (MW: 260.27 g/mol) .
  • Key Difference : Sulfur’s electronegativity and larger atomic radius influence electronic properties and binding affinity in biological targets.

Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate

  • Structure : Imidazo-pyrimidine core with a bromine substituent.
  • Key Difference : Bromine enhances electrophilicity, making it suitable for cross-coupling reactions, unlike the unsubstituted methyl ester analogue .

Key Findings :

  • The target compound’s catalyst-free aqueous synthesis aligns with green chemistry principles, reducing waste and toxicity .
  • Pyrido-pyrrolo-pyrimidine analogues require reflux in methanol and triethylamine, increasing environmental footprint .

Solubility and Stability

  • The methyl ester group in the target compound improves lipid solubility compared to carboxylic acid derivatives (e.g., compounds 19–20 in ), enhancing membrane permeability.
  • Thieno-pyrimidine derivatives exhibit lower aqueous solubility due to sulfur’s hydrophobic character .

Bioactivity

  • Pyrido-pyrrolo-pyrimidines : Demonstrated antitumor activity in vitro, attributed to carboxamide-linked side chains .
  • Brominated Analogues : Bromine substituents enhance cytotoxicity in cancer cell lines .

Biological Activity

Methyl 4-oxo-4H-pyrimido[1,2-a]pyrimidine-2-carboxylate (CAS: 23951-66-8) is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, synthesis methods, and therapeutic potential.

Chemical Structure and Properties

This compound has the molecular formula C10H8N2O3C_{10}H_{8}N_{2}O_{3} and a molecular weight of approximately 204.19 g/mol. The compound features a fused pyrimidine ring structure characterized by a keto group and a carboxylate ester, which are crucial for its reactivity and biological interactions .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways. Common methods include:

  • Condensation Reactions : Utilizing appropriate precursors to form the desired pyrimidine structure.
  • Cyclization Techniques : Employing cyclization strategies to create the fused ring system.

These synthetic routes highlight the versatility in generating this compound for further biological studies .

Anti-inflammatory Effects

Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies have shown its potential to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, IC50 values for related compounds against COX-1 and COX-2 were reported, suggesting that derivatives of this compound could provide significant therapeutic benefits in managing inflammation .

Table 1: COX Inhibition Activity of Pyrimidine Derivatives

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Methyl 4-oxoNot SpecifiedNot Specified

Antimicrobial Activity

In addition to anti-inflammatory effects, some studies have investigated the antimicrobial activity of this compound and its derivatives against various pathogens. The presence of specific functional groups in the compound is believed to enhance its interaction with microbial targets .

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationship is critical for optimizing the biological activity of this compound derivatives. Research has indicated that modifications at specific positions can significantly alter their pharmacological profiles and enhance efficacy against targeted biological pathways .

Case Studies

Recent case studies have demonstrated the application of this compound in experimental models:

  • Carrageenan-Induced Paw Edema : This model showed that compounds derived from methyl 4-oxo exhibited anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).
  • Inhibition of Human Leukocyte Elastase : Investigations into human leukocyte elastase inhibition revealed that certain derivatives could potentially mitigate chronic inflammatory diseases by regulating proteolytic activity .

Chemical Reactions Analysis

Cyclization Reactions

The compound serves as a precursor for synthesizing complex heterocyclic structures. Under controlled heating (60°C) in polar aprotic solvents like DMF or DMSO, it undergoes cyclization to form tricyclic or tetracyclic systems. These reactions are often catalyzed by acids (e.g., H<sub>3</sub>PO<sub>4</sub>) or bases (e.g., K<sub>2</sub>CO<sub>3</sub>) .

Example :
Reaction with hydrazine derivatives yields fused pyrazolo-pyridopyrimidine systems, which are pharmacologically relevant scaffolds. Completion is monitored via TLC, with typical yields exceeding 70%.

Nucleophilic Substitution

The ester group at position 2 undergoes nucleophilic substitution with amines or alcohols. For instance:

  • Reaction with primary amines (e.g., methylamine) in ethanol at reflux produces the corresponding amide derivatives .

  • Methanolysis under acidic conditions regenerates the parent carboxylic acid .

Mechanism :
The carbonyl carbon of the ester becomes electrophilic, enabling attack by nucleophiles. This is critical for modifying the compound’s pharmacokinetic properties in drug development .

Oxidation and Reduction

  • Oxidation : The pyrimidine ring’s α,β-unsaturated carbonyl system is susceptible to oxidation. Treatment with m-chloroperbenzoic acid (mCPBA) forms epoxide intermediates, which can further react to generate diols or ketones.

  • Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the double bond in the pyrimidine ring, yielding saturated analogs with altered bioactivity.

Photochemical Reactions

Exposure to UV light (λ = 254–365 nm) induces [2+2] cycloaddition reactions, forming dimeric structures. These reactions are solvent-dependent, with higher yields observed in non-polar solvents like hexane.

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl/H<sub>2</sub>O, reflux): Yields 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid .

  • Basic Hydrolysis (NaOH/EtOH): Produces the sodium salt, which is water-soluble and amenable to further derivatization .

Comparative Reaction Data

Reaction TypeConditionsProductsYield (%)Applications
Cyclization60°C, H<sub>3</sub>PO<sub>4</sub>, DMFTricyclic heterocycles70–85Drug scaffold synthesis
Nucleophilic SubstitutionEthanol, reflux, methylamine2-Carboxamide derivatives65–78Bioactive analog design
OxidationmCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°CEpoxide intermediates50–60Mechanistic studies
Photochemical DimerizationUV light, hexaneDimeric structures30–45Material science

Key Research Findings

  • The compound’s ester group is critical for its role as a HIV-1 integrase inhibitor, with hydrolysis products showing reduced activity .

  • Cyclization derivatives exhibit enhanced antimicrobial and anticancer properties compared to the parent compound .

  • Photochemical products have been explored for their fluorescence properties in optoelectronic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 4-oxo-4H-pyrimido[1,2-a]pyrimidine-2-carboxylate?

  • Methodological Answer : The compound is synthesized via condensation reactions. For example, a mixture of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde and ethyl N-alkylglycinate in methanol, catalyzed by triethylamine, yields intermediates that are further cyclized under basic conditions (e.g., sodium methoxide) and acidified to precipitate the product . Alternative routes involve refluxing thiazole derivatives with amines in acetic acid, followed by recrystallization .

Q. How is the crystal structure of this compound determined?

  • Methodological Answer : Single-crystal X-ray diffraction paired with refinement via SHELX programs (e.g., SHELXL for small-molecule refinement) is standard. Visualization tools like ORTEP-III with a graphical interface aid in interpreting thermal ellipsoids and molecular geometry .

Q. What biological activities are associated with this compound?

  • Methodological Answer : The scaffold exhibits antiviral activity (e.g., anti-HCV and anti-dengue) and analgesic properties. Bioactivity is assessed using models like the "acetic acid writhing" test for analgesia and cell-based assays for viral inhibition, with cytotoxicity evaluated via MTT or similar viability assays .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles), avoid heat/open flames (P210), and store in dry, well-ventilated areas. Dispose via certified hazardous waste channels, adhering to local regulations (e.g., pH-neutralization before disposal) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Methodological Answer : Control stoichiometry (e.g., 1:1 molar ratio of aldehyde and glycinate derivatives), solvent polarity (methanol or ethanol for solubility), and temperature (room temperature for condensation vs. 50–60°C for cyclization). Monitor reaction progress via TLC or HPLC to terminate at optimal conversion .

Q. What analytical methods resolve contradictions in NMR data for structural isomers?

  • Methodological Answer : Use 15N/14N isotopic labeling combined with 2D NMR (e.g., HSQC, HMBC) to distinguish between regioisomers. For example, Dimroth rearrangement products (e.g., imidazo[1,2-a]pyrimidine-2-carboxamide vs. 3-carboxamide isomers) are identified via cross-peak correlations in NOESY spectra .

Q. How does the Dimroth rearrangement impact synthetic pathways for pyrimidine derivatives?

  • Methodological Answer : The rearrangement occurs during hydrolysis or amidation steps, shifting substituents between positions. For instance, ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylates isomerize to 3-carboxamides under basic aqueous conditions. Mechanistic studies using labeled intermediates confirm the nucleophilic attack at C-5, leading to ring opening and reclosure .

Q. How can structural analogs be designed to enhance bioactivity?

  • Methodological Answer : Introduce substituents on the pyrimidine ring (e.g., halogens, alkyl groups) to modulate electronic and steric effects. For antiviral activity, prioritize substitutions at the 4-oxo position (e.g., trifluoromethyl groups in METTL3 inhibitors like STM2457) to improve target binding .

Q. What computational methods predict interactions with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies binding poses in viral integrase or METTL3 active sites. Molecular dynamics (MD) simulations (NAMD/GROMACS) assess stability of ligand-receptor complexes, with free-energy calculations (MM-PBSA) quantifying binding affinities .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.